

# molecular formula and weight of Quinacillin disodium salt

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## **Technical Guide: Quinacillin Disodium Salt**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and biological evaluation of **Quinacillin** disodium salt. It is designed to equip researchers and professionals in the field of drug development with the necessary information and methodologies to effectively work with this compound.

## **Core Compound Data**

**Quinacillin** disodium salt is the disodium salt form of **Quinacillin**, a semisynthetic penicillin antibiotic. Key quantitative data for both **Quinacillin** and its disodium salt are summarized below for clarity and comparison.

Property	Quinacillin	Quinacillin Disodium Salt
Molecular Formula	C18H16N4O6S	C <sub>18</sub> H <sub>14</sub> N <sub>4</sub> Na <sub>2</sub> O <sub>6</sub> S
Molecular Weight	416.41 g/mol	460.37 g/mol
CAS Number	1596-63-0	985-32-0

### **Mechanism of Action**



**Quinacillin**, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the targeting of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The acylation of the active site serine residue of PBPs by the  $\beta$ -lactam ring of **Quinacillin** leads to the inactivation of these enzymes. This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.

A notable characteristic of **Quinacillin** is its activity as a penicillinase-resistant penicillin. It has been shown to be a potent inhibitor of  $\beta$ -lactamase from Staphylococcus aureus, a key mechanism of resistance to many penicillin antibiotics.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of **Quinacillin** disodium salt. These protocols are based on established and standardized methods in microbiology and biochemistry.

## **Antimicrobial Susceptibility Testing**

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

#### Materials:

- Quinacillin disodium salt
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

#### Procedure:

• Preparation of **Quinacillin** Stock Solution: Prepare a stock solution of **Quinacillin** disodium salt in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10



mg/mL.

- Serial Dilutions: Perform serial two-fold dilutions of the Quinacillin stock solution in CAMHB
  in a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10<sup>8</sup> CFU/mL).
- Inoculation: Dilute the standardized inoculum in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Controls: Include a positive control (bacterial inoculum in broth without antibiotic) and a negative control (broth only) on each plate.
- Incubation: Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of Quinacillin that shows no visible turbidity. This can be assessed visually or by using a microplate reader.

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of inhibition around an antibiotic-impregnated disk.

#### Materials:

- · Quinacillin disodium salt
- Sterile filter paper disks (6 mm)
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile swabs
- Calipers or a ruler

#### Procedure:



- Disk Preparation: Impregnate sterile filter paper disks with a known amount of Quinacillin disodium salt solution and allow them to dry under aseptic conditions.
- Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it
  evenly across the entire surface of an MHA plate in three directions to ensure confluent
  growth.
- Disk Application: Aseptically place the Quinacillin-impregnated disks onto the surface of the inoculated MHA plate.
- Incubation: Invert the plates and incubate at  $35 \pm 2^{\circ}$ C for 16-20 hours.
- Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter breakpoints.

## **β-Lactamase Inhibition Assay**

This assay measures the ability of **Quinacillin** to inhibit the activity of  $\beta$ -lactamase enzymes. A common method utilizes a chromogenic substrate like nitrocefin.

#### Materials:

- Quinacillin disodium salt
- Purified β-lactamase enzyme
- Nitrocefin (chromogenic β-lactam substrate)
- Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microtiter plate
- Spectrophotometer capable of reading absorbance at 486 nm

#### Procedure:



- Enzyme and Inhibitor Preparation: Prepare solutions of β-lactamase and Quinacillin disodium salt in the assay buffer at desired concentrations.
- Pre-incubation: In the wells of a microtiter plate, pre-incubate the β-lactamase enzyme with varying concentrations of **Quinacillin** for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
- Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time.
   The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.
- Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the IC<sub>50</sub> value of **Quinacillin** by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

## Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of **Quinacillin** for PBPs by measuring its ability to compete with a labeled penicillin analog for binding.

#### Materials:

- Quinacillin disodium salt
- Bacterial membrane preparation containing PBPs
- Fluorescently labeled penicillin (e.g., Bocillin™ FL)
- SDS-PAGE equipment
- Fluorescence imager

#### Procedure:

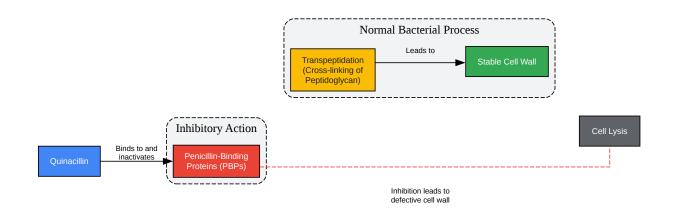


- Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase.
   Harvest the cells, lyse them, and isolate the membrane fraction containing the PBPs by ultracentrifugation.
- Competition Binding: In a series of tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of **Quinacillin** disodium salt for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
- Labeling: Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 15 minutes) to allow the fluorescent probe to bind to any available PBPs.
- Quenching: Stop the reaction by adding a sample buffer containing SDS.
- SDS-PAGE and Imaging: Separate the PBP profiles by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence imager.
- Analysis: The intensity of the fluorescent bands will decrease with increasing concentrations
  of Quinacillin. Quantify the band intensities to determine the IC₅₀ value of Quinacillin for
  each PBP.

# Visualizations Signaling Pathway and Mechanism of Action

The primary mechanism of action of **Quinacillin** is the inhibition of bacterial cell wall synthesis through the inactivation of Penicillin-Binding Proteins (PBPs).





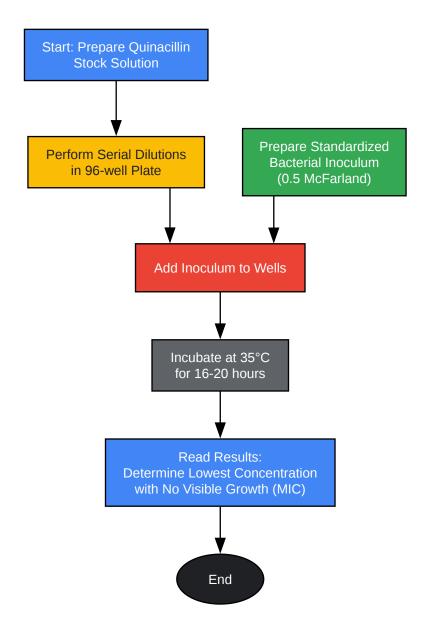
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Caption: Mechanism of action of **Quinacillin** via inhibition of Penicillin-Binding Proteins.

## **Experimental Workflow: MIC Determination**

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of **Quinacillin**.





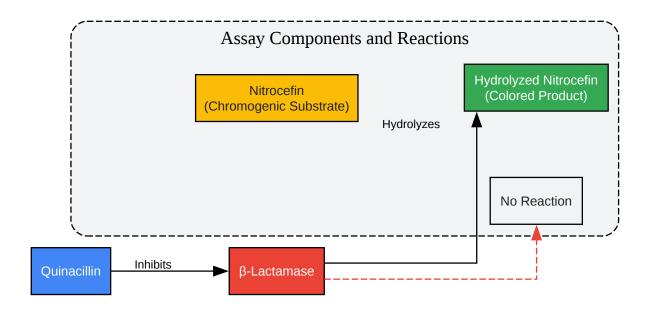
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

## Logical Relationship: β-Lactamase Inhibition

This diagram shows the logical relationship in a  $\beta$ -lactamase inhibition assay.





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Caption: Logical relationship in a  $\beta$ -lactamase inhibition assay using a chromogenic substrate.

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